Cas no 1704069-19-1 ((4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid)

(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a trifluoromethoxy-substituted phenyl carbamoyl group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety enables efficient palladium-catalyzed bond formation with aryl or vinyl halides. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery and development. Its structural properties also facilitate applications in materials science, particularly in the synthesis of advanced organic frameworks. The compound exhibits good solubility in common organic solvents, ensuring ease of handling in synthetic workflows. Care should be taken to store it under inert conditions to prevent boronic acid degradation.
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid structure
1704069-19-1 structure
Product name:(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
CAS No:1704069-19-1
MF:C14H11BF3NO4
MW:325.047654390335
MDL:MFCD28384300
CID:4611800
PubChem ID:91759189

(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-((3-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
    • AM88251
    • 1704069-19-1
    • AB87706
    • [4-[[3-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid
    • CS-0060413
    • 4-[[3-(Trifluoromethoxy)phenyl]carbamoyl]phenylboronic Acid
    • WS-01200
    • I12454
    • (4-((3-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronicacid
    • SY333164
    • MFCD28384300
    • (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
    • MDL: MFCD28384300
    • Inchi: 1S/C14H11BF3NO4/c16-14(17,18)23-12-3-1-2-11(8-12)19-13(20)9-4-6-10(7-5-9)15(21)22/h1-8,21-22H,(H,19,20)
    • InChI Key: FSBDJVUQCHTMAG-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC=CC(=C1)NC(C1C=CC(B(O)O)=CC=1)=O)(F)F

Computed Properties

  • Exact Mass: 325.0733225 g/mol
  • Monoisotopic Mass: 325.0733225 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 325.05
  • Topological Polar Surface Area: 78.8

(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Advanced ChemBlocks
O34152-1G
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
1704069-19-1 95%
1G
$630 2023-09-15
Chemenu
CM211270-250mg
(4-((3-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
1704069-19-1 95%
250mg
$157 2022-09-02
A2B Chem LLC
AF01767-5g
(4-((3-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
1704069-19-1 95%
5g
$1453.00 2024-04-20
Crysdot LLC
CD12134271-250mg
(4-((3-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
1704069-19-1 95+%
250mg
$295 2024-07-18
1PlusChem
1P00ARS7-5g
(4-((3-(trifluoroMethoxy)phenyl)carbaMoyl)phenyl)boronic acid
1704069-19-1 95%
5g
$1235.00 2024-06-19
Aaron
AR00AS0J-5g
(4-((3-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
1704069-19-1 95%
5g
$1299.00 2025-02-10
abcr
AB484309-1g
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid; .
1704069-19-1
1g
€567.90 2025-02-21
eNovation Chemicals LLC
D626346-1g
(4-((3-(trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
1704069-19-1 97%
1g
$1071 2025-02-27
Matrix Scientific
148235-1g
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid, 95%
1704069-19-1 95%
1g
$683.00 2023-09-10
Advanced ChemBlocks
O34152-250MG
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
1704069-19-1 95%
250MG
$240 2023-09-15

Additional information on (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid

Research Briefing on (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid (CAS: 1704069-19-1)

In recent years, boronic acid derivatives have gained significant attention in chemical biology and pharmaceutical research due to their versatile applications in drug discovery, catalysis, and materials science. Among these, (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid (CAS: 1704069-19-1) has emerged as a promising compound with potential therapeutic and diagnostic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential applications in medicine.

The compound (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid is characterized by its unique structural features, including a boronic acid moiety and a trifluoromethoxy group, which confer distinct chemical and biological properties. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and other enzyme-targeting drugs. The boronic acid group is known to form reversible covalent bonds with nucleophilic residues in enzyme active sites, making it a valuable pharmacophore in drug design.

One of the most notable applications of this compound is in the field of cancer research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a potent inhibitor of proteasome activity, a mechanism critical for the survival of cancer cells. The study highlighted the compound's ability to selectively target tumor cells while sparing normal cells, suggesting its potential as a lead compound for anticancer drug development. Additionally, its trifluoromethoxy group enhances its metabolic stability and membrane permeability, further supporting its therapeutic potential.

Beyond oncology, (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid has also been investigated for its antimicrobial properties. A recent preprint on bioRxiv reported its activity against drug-resistant bacterial strains, particularly those expressing beta-lactamases. The boronic acid moiety was found to inhibit these enzymes, restoring the efficacy of beta-lactam antibiotics. This finding opens new avenues for combating antibiotic resistance, a pressing global health challenge.

From a synthetic chemistry perspective, advances in the preparation of this compound have been reported in Organic Letters (2024). Researchers developed a streamlined, high-yield synthesis route using palladium-catalyzed cross-coupling reactions, which significantly improved the scalability and purity of the product. This methodological innovation is expected to facilitate further research and development efforts involving this compound.

In conclusion, (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid (CAS: 1704069-19-1) represents a multifaceted tool in chemical biology and drug discovery. Its unique structural attributes and demonstrated biological activities make it a compelling subject for ongoing research. Future studies should focus on optimizing its pharmacokinetic properties and exploring its potential in combination therapies, particularly in oncology and infectious diseases.

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(CAS:1704069-19-1)(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
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Purity:99%
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